2,5-Dichloro-2,5-dimethylhexane
Overview
Description
2,5-Dichloro-2,5-dimethylhexane is a chemical compound with the molecular formula C8H16Cl2 . It has an average mass of 183.119 Da and a monoisotopic mass of 182.062912 Da . It is a useful reagent for the preparation of substituted bis-2-indenyl metallocene compounds as catalysts for olefin polymerization .
Synthesis Analysis
The synthesis of this compound can be achieved through an SN1 reaction . In this process, students treat 2,5-dimethyl-2,5-hexanediol with excess concentrated hydrochloric acid to synthesize this compound . .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 . The canonical SMILES representation is: CC©(CCC©©Cl)Cl .Chemical Reactions Analysis
As a reagent, this compound is used in the preparation of substituted bis-2-indenyl metallocene compounds, which serve as catalysts for olefin polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3 and a boiling point of 194.0±8.0 °C at 760 mmHg .Scientific Research Applications
Combustion Chemistry Studies
2,5-Dichloro-2,5-dimethylhexane has been studied for its role in combustion chemistry. Research has focused on understanding the combustion characteristics of this compound and similar structures, particularly in relation to alternative hydrocarbon fuels. This includes experiments on oxidation under various conditions, providing insights into the behavior of real fuels and suggestions for improving model predictions of fuel reactivity (Sarathy et al., 2014).
Educational Uses in Chemistry
In educational settings, this compound has been used to teach students about the SN1 reaction, a type of nucleophilic substitution. This involves synthesizing the compound from other materials and assessing its solubility and purity, providing a practical and effective way to instruct undergraduate organic chemistry students (Wagner & Marshall, 2010).
Drug Synthesis and Screening
In pharmacological research, this compound has been used in the synthesis of novel compounds for drug screening. One study focused on synthesizing heteroretinoids from this compound, contributing valuable compounds for new drug discovery and evaluation (Zhang Chan-jun, 2006).
Analysis in Spectroscopy
The compound has been analyzed in the field of spectroscopy to understand its vibrational and conformational behavior. This research provides insights into the structural characteristics of this compound and its isomers, which is crucial for understanding their chemical properties (Aboulmouhajir & Turrell, 1996).
In Polymer Chemistry
It's also utilized in polymer chemistry, particularly in the cationic polymerization of α-methylstyrene. The study of this process, initiated by this compound, contributes to understanding molecular weight distribution and the stereoregularity of resulting polymers (Toman, Pokorný & Spěváček, 1989).
Thermal Safety and Hazard Analysis
In the context of safety and hazard analysis, this compound has been studied for its thermal degradation products, assessing thermal safety parameters and providing benchmarks for safer storage conditions (Das & Shu, 2016).
Synthesis of Advanced Materials
Furthermore, this compound has been used in the synthesis of advanced materials like retinoids, contributing significantly to fields like medicinal chemistry and drug discovery (Faul et al., 2001).
Mechanism of Action
Target of Action
It’s known to be used as a reagent for the preparation of substituted bis-2-indenyl metallocene compounds as catalysts for olefin polymerization .
Mode of Action
It’s known that the compound has strong oxidative properties, which could potentially interact with its targets .
Pharmacokinetics
The compound’s molecular weight is 18312 , which could influence its bioavailability.
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-2,5-dimethylhexane. For instance, it forms explosive mixtures with air on intense heating . It’s also recommended to handle the compound only outdoors or in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, or vapors .
Properties
IUPAC Name |
2,5-dichloro-2,5-dimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064145 | |
Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-78-5 | |
Record name | 2,5-Dichloro-2,5-dimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6223-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6223-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-2,5-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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